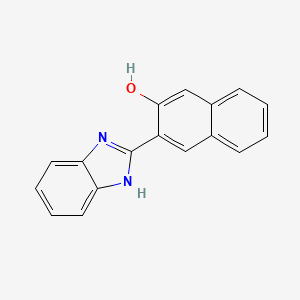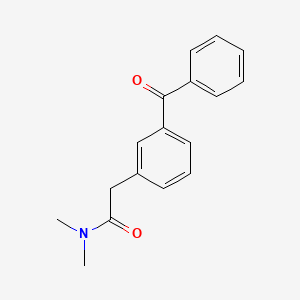
2-(3-Benzoylphenyl)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Benzoylphenyl)-N,N-dimethylacetamide is an organic compound that belongs to the class of benzoylphenyl derivatives It is structurally characterized by a benzoyl group attached to a phenyl ring, which is further connected to an acetamide moiety with two N,N-dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzoylphenyl)-N,N-dimethylacetamide can be achieved through several methods. One common approach involves the acylation of 3-aminobenzophenone with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like methanol or ethanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method allows for the efficient coupling of aryl Grignard reagents with acyl chlorides under mild conditions, using eco-friendly solvents like 2-methyltetrahydrofuran. The process is designed to be safe and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Benzoylphenyl)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoylbenzoic acid, while reduction could produce benzyl alcohol derivatives.
Applications De Recherche Scientifique
2-(3-Benzoylphenyl)-N,N-dimethylacetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-(3-Benzoylphenyl)-N,N-dimethylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound is known to inhibit the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins. By inhibiting this pathway, the compound exerts anti-inflammatory and analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Benzoylphenyl)propanoic acid: A non-steroidal anti-inflammatory drug (NSAID) with similar structural features.
2-(3-Benzoylphenyl)propanamide: Another derivative with comparable properties and applications.
N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide: A compound with potential anti-cancer properties
Uniqueness
2-(3-Benzoylphenyl)-N,N-dimethylacetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
24026-35-5 |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
2-(3-benzoylphenyl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C17H17NO2/c1-18(2)16(19)12-13-7-6-10-15(11-13)17(20)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
Clé InChI |
OCKAZIAJRHOPOT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


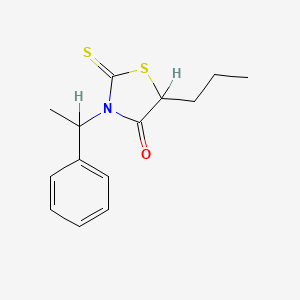
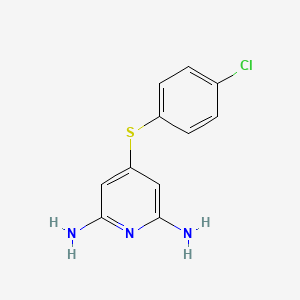
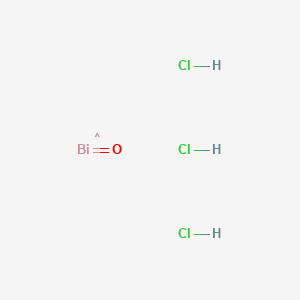

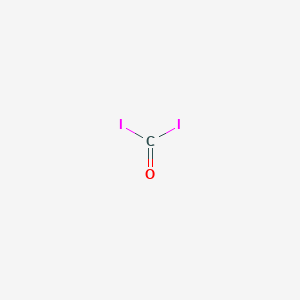

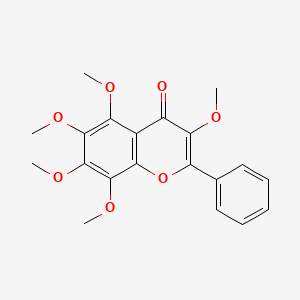
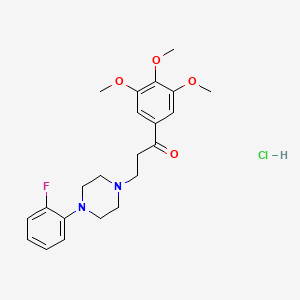

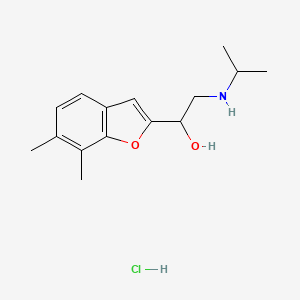
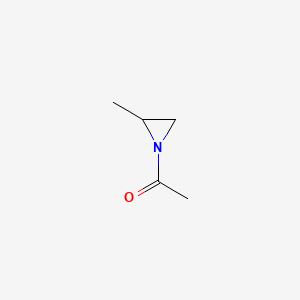
![3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14708347.png)
![2-[(1-Chloroethyl)peroxy]-2-methylpropane](/img/structure/B14708350.png)
